An In-depth Technical Guide to 2-Chloro-1-methyl-1H-imidazole: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Chloro-1-methyl-1H-imidazole: Properties, Synthesis, and Reactivity
Introduction
2-Chloro-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the imidazole ring and the chloro-substituent, make it a key intermediate in the development of pharmaceuticals, functional materials, and complex molecular architectures. The imidazole scaffold itself is a privileged structure in medicinal chemistry, found at the core of numerous biologically active molecules, including the amino acid histidine.[1][2] The presence of a chloro group at the C2 position provides a reactive handle for a variety of transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups.
This guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, reactivity profile, and spectral data for 2-Chloro-1-methyl-1H-imidazole, intended for researchers, chemists, and professionals in drug discovery and materials science.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Chloro-1-methyl-1H-imidazole is presented below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-methylimidazole | [3] |
| CAS Number | 253453-91-7 | [3] |
| Molecular Formula | C₄H₅ClN₂ | [3] |
| Molecular Weight | 116.55 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 54 °C @ 2 Torr | [4] |
| Density | 1.26 g/cm³ | [5] |
| Flash Point | 83.7 °C | |
| Vapor Pressure | 0.153 mmHg @ 25 °C | [5] |
| Solubility | General solubility for imidazoles in chloroalkanes is low.[6] |
Synthesis of 2-Chloro-1-methyl-1H-imidazole
The preparation of 2-Chloro-1-methyl-1H-imidazole can be efficiently achieved through the direct C2-lithiation of N-methylimidazole followed by quenching with an electrophilic chlorine source, such as hexachloroethane. This method offers a high-yielding and direct route to the target compound.
Experimental Protocol: Synthesis via C-H Lithiation
This protocol is based on a procedure reported by ChemicalBook.[4]
Materials:
-
N-methylimidazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Hexachloroethane (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (for washing)
-
Saturated brine solution
Procedure:
-
To a dry 300 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add N-methylimidazole (4.1 g, 0.05 mol) and anhydrous THF (25 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 0.055 mol) via syringe. The solution will turn a golden yellow color. Stir at -78 °C for 30 minutes.
-
In a separate flask, dissolve hexachloroethane (13 g, 0.055 mol) in anhydrous THF (25 mL).
-
Slowly add the hexachloroethane solution to the reaction mixture at -78 °C via syringe.
-
Continue stirring the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (25 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (150 mL).
-
Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation (Boiling Point: 54 °C / 2 Torr) to afford 2-chloro-1-methyl-1H-imidazole as a colorless liquid (4.75 g, 80% yield).[4]
Spectral Data
The structural identity and purity of 2-Chloro-1-methyl-1H-imidazole are confirmed by the following spectroscopic data.
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃): δ 6.92 (d, J = 1.5 Hz, 1H), 6.85 (d, J = 1.5 Hz, 1H), 3.55 (s, 3H).[4] |
| ¹³C NMR | (100 MHz, CDCl₃): δ 132.4, 128.0, 122.3, 33.5.[4] |
| IR | (thin film, cm⁻¹): 1515, 1420, 1367, 1277, 1127, 912, 740, 689, 665.[4] |
| HRMS (EI) | m/z calcd for C₄H₆ClN₂ [M+H]⁺: 117.0223; found: 117.0220.[4] |
Chemical Reactivity and Applications
The chlorine atom at the C2 position of 2-Chloro-1-methyl-1H-imidazole is the primary site of reactivity, rendering the molecule susceptible to a variety of synthetic transformations. This reactivity profile makes it a valuable precursor for creating more complex molecules, particularly in the field of medicinal chemistry. The imidazole ring is a well-known scaffold for kinase inhibitors and other therapeutic agents.[1][7]
Nucleophilic Aromatic Substitution (SₙAr)
The C2 position of the imidazole ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The chlorine atom can be displaced by a range of nucleophiles, such as amines, alcohols, and thiols. This reaction is a fundamental method for introducing new functional groups onto the imidazole core.
Palladium-Catalyzed Cross-Coupling Reactions
2-Chloro-1-methyl-1H-imidazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
a) Suzuki-Miyaura Coupling: This reaction couples the chloroimidazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for synthesizing biaryl and heteroaryl-aryl compounds.[8][9] Efficient coupling of chloro-heterocycles often requires specialized palladium catalysts and ligands, such as those based on bulky phosphines (e.g., SPhos, XPhos).[10]
b) Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloroimidazole with a primary or secondary amine.[7][11] It is a cornerstone of modern medicinal chemistry for the synthesis of aryl and heteroaryl amines. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
Representative Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Chloride
The following is a general procedure adaptable for the Suzuki-Miyaura coupling of 2-Chloro-1-methyl-1H-imidazole, based on protocols for similar chloro-heterocycles.[10]
Materials:
-
2-Chloro-1-methyl-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%)
-
SPhos ligand (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vial, add 2-Chloro-1-methyl-1H-imidazole, the arylboronic acid, the palladium precatalyst, the ligand, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring for several hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired 2-aryl-1-methyl-1H-imidazole product.
Safety and Handling
2-Chloro-1-methyl-1H-imidazole is classified as an irritant. Proper personal protective equipment (PPE) and engineering controls are essential when handling this compound.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
-
-
Handling:
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Always consult the most current Safety Data Sheet (SDS) before use.
Conclusion
2-Chloro-1-methyl-1H-imidazole is a reactive and versatile chemical intermediate with significant potential in synthetic chemistry. Its straightforward synthesis and the ability of the C2-chloro group to participate in a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, make it an attractive starting material for the construction of complex molecules. This guide has provided the foundational knowledge of its properties, synthesis, and reactivity to enable its effective use in research and development, particularly in the pursuit of novel therapeutic agents and functional materials.
References
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Available from: [Link]
-
Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole... ResearchGate. (n.d.). Available from: [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. (n.d.). Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. (n.d.). Available from: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Available from: [Link]
-
Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. (n.d.). Available from: [Link]
-
13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Human Metabolome Database. (n.d.). Available from: [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). Human Metabolome Database. (n.d.). Available from: [Link]
-
2-Chloro-1-methyl-1H-imidazole. PubChem. (n.d.). Available from: [Link]
-
2-(chloromethyl)-1-methyl-1H-imidazole. PubChem. (n.d.). Available from: [Link]
-
Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. ResearchGate. (2025-08-09). Available from: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. (2012-04-06). Available from: [Link]
-
Synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine. ResearchGate. (n.d.). Available from: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021-02-23). Available from: [Link]
-
PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Available from: [Link]
-
Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC - NIH. (n.d.). Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. (n.d.). Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. (n.d.). Available from: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. (n.d.). Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). Available from: [Link]
-
Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. (2021-03-22). Available from: [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. American Chemical Society. (n.d.). Available from: [Link]
-
2-METHYLIMIDAZOLE. (n.d.). Available from: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. (n.d.). Available from: [Link]
-
1H-Imidazole, 5-chloro-1-methyl-4-nitro-. NIST WebBook. (n.d.). Available from: [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. (n.d.). Available from: [Link]
-
The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. ResearchGate. (n.d.). Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. (n.d.). Available from: [Link]
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022-10-14). Available from: [Link]
Sources
- 1. 1H-Imidazole, 2-methyl- [webbook.nist.gov]
- 2. 2-Chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-methyl-1H-imidazole | 253453-91-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
